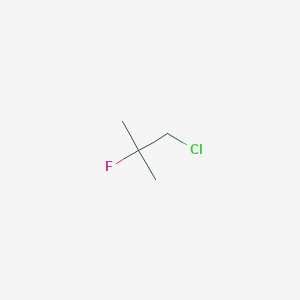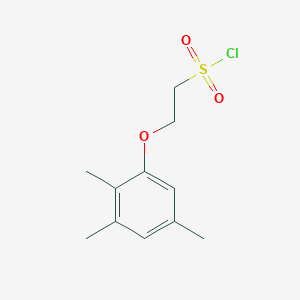
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the reactivity of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Applications De Recherche Scientifique
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into other molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride compound, but with a simpler structure.
Benzenesulfonyl chloride: Similar in reactivity but with a different aromatic ring structure.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes.
Uniqueness
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 2,3,5-trimethylphenoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Propriétés
Formule moléculaire |
C11H15ClO3S |
|---|---|
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
2-(2,3,5-trimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-8-6-9(2)10(3)11(7-8)15-4-5-16(12,13)14/h6-7H,4-5H2,1-3H3 |
Clé InChI |
NCEZPHJOISVRIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCCS(=O)(=O)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


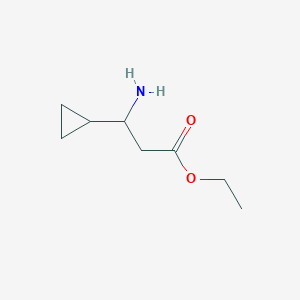
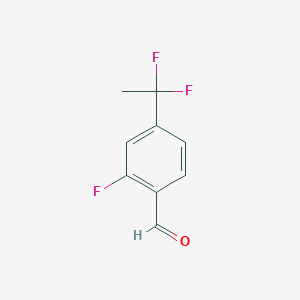
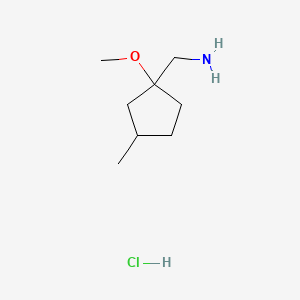

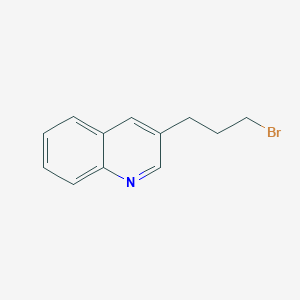
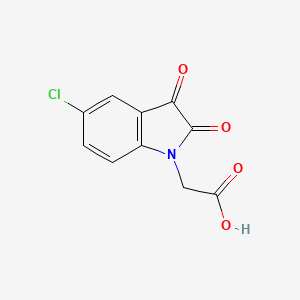

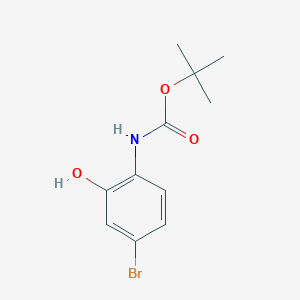
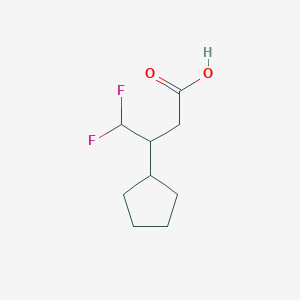
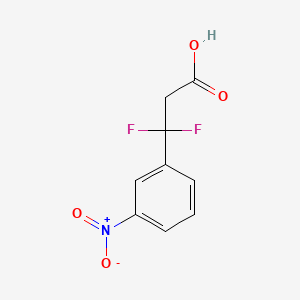
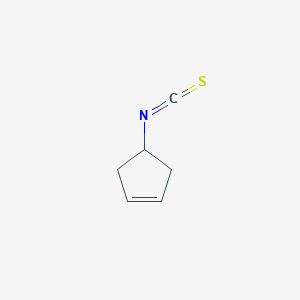

![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
